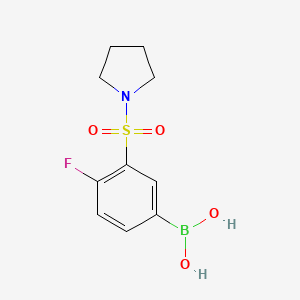

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDMUJPKMCCHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Phenylboronic Acids

Organoboron compounds, particularly phenylboronic acids, are indispensable reagents in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in forming carbon-carbon bonds is foundational to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] The strategic incorporation of fluorine into the phenyl ring of these boronic acids imparts unique and often highly desirable properties to the resulting molecules. In drug discovery, for instance, fluorine substitution can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5]

This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a deep dive into the reactivity of fluorinated phenylboronic acids. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern their behavior, with a particular focus on the widely utilized Suzuki-Miyaura coupling. By understanding the causality behind experimental choices, researchers can better design, optimize, and troubleshoot their synthetic strategies.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of a phenylboronic acid is intrinsically linked to the electronic environment of its aromatic ring. Fluorine, being the most electronegative element, exerts a powerful influence through a combination of two opposing electronic effects:

-

Inductive Effect (σI): Through the sigma bond framework, the highly electronegative fluorine atom strongly withdraws electron density from the phenyl ring. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

-

Mesomeric (Resonance) Effect (σR): Due to its lone pairs, fluorine can donate electron density into the π-system of the phenyl ring. This effect is most pronounced at the ortho and para positions.

Crucially, for fluorine, the inductive effect is significantly stronger than the mesomeric effect.[6] This net electron-withdrawing character is a defining feature of fluorinated aromatics and has profound consequences for the reactivity of the boronic acid moiety.

Impact on Lewis Acidity

The boronic acid group, B(OH)₂, is a Lewis acid, meaning it can accept a pair of electrons. This acidity is a critical factor in its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center.[7] This enhanced acidity facilitates the formation of the key boronate intermediate, which is the active species in the transmetalation step.

The position of the fluorine substituent has a predictable effect on the acidity (pKa) of the phenylboronic acid:

| Substituent Position | Dominant Electronic Effects | Expected Impact on Acidity |

| Ortho | Strong inductive withdrawal, weak mesomeric donation, potential for intramolecular H-bonding | Significant increase in acidity |

| Meta | Strong inductive withdrawal, negligible mesomeric effect | Marked increase in acidity |

| Para | Strong inductive withdrawal, partially offset by mesomeric donation | Moderate increase in acidity |

Therefore, the general order of acidity for monofluorophenylboronic acids is: ortho > meta > para .[7] This trend is a crucial consideration when selecting a base and other reaction conditions for cross-coupling reactions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide or triflate.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Impact of Fluorination on Reactivity: An Isomer-by-Isomer Analysis

The general reactivity trend is: para > meta >> ortho .

para-Fluorophenylboronic Acid: The Reliable Workhorse

The para-isomer is often the most straightforward of the three to use. The fluorine atom's electron-withdrawing effect enhances the boronic acid's Lewis acidity, facilitating the formation of the boronate and subsequent transmetalation. In some cases, 4-fluorophenylboronic acid has been shown to be even more reactive than unsubstituted phenylboronic acid, leading to higher turnover frequencies.[4] The substituent is remote from the reaction center, so steric hindrance is not a concern.

meta-Fluorophenylboronic Acid: A Generally Competent Partner

The meta-isomer also typically performs well in Suzuki-Miyaura couplings. Its reactivity is broadly similar to the para-isomer, benefiting from the increased Lewis acidity conferred by the fluorine atom. As with the para isomer, steric hindrance is minimal.

ortho-Fluorophenylboronic Acid: The Steric Challenge

The ortho-isomer presents the most significant challenges. While its Lewis acidity is the highest of the three, this electronic advantage is often overshadowed by severe steric hindrance.[8] The bulky ortho-fluorine atom can impede the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step. This steric clash is a major factor contributing to the often-observed lower yields and slower reaction rates with ortho-substituted substrates.

Key Mechanistic Considerations for Fluorinated Systems

-

Transmetalation: This is often the rate-determining step, and it is here that the electronic nature of the fluorinated phenylboronic acid is most keenly felt. The reaction proceeds via the activated boronate species, formed by the reaction of the boronic acid with a base.[9] The increased Lewis acidity of fluorinated phenylboronic acids can facilitate this activation. However, the electron-withdrawing nature of the fluorine also decreases the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center. The overall rate of transmetalation is a balance of these opposing effects. For para and meta isomers, the enhanced ease of boronate formation appears to be a dominant, beneficial factor. For the ortho isomer, steric hindrance is the primary determinant, often leading to a slower transmetalation rate regardless of the electronic activation.

-

Protodeboronation: A Persistent Side Reaction: Protodeboronation, the protonolysis of the C–B bond to replace the boronic acid group with a hydrogen atom, is a common and detrimental side reaction in Suzuki-Miyaura couplings.[10] Electron-deficient arylboronic acids, including fluorinated variants, are particularly susceptible to this process, which can occur via both acid- and base-catalyzed pathways.[11] The increased Lewis acidity of fluorinated phenylboronic acids can make them more prone to certain degradation pathways, especially under strongly basic conditions.

Field-Proven Protocols and Methodologies

The key to a successful Suzuki-Miyaura coupling with fluorinated phenylboronic acids lies in the judicious selection of the catalyst system and reaction conditions to favor the desired cross-coupling over side reactions like protodeboronation.

General Protocol for Suzuki-Miyaura Coupling of Fluorophenylboronic Acids

This protocol provides a robust starting point for the coupling of para- and meta-fluorophenylboronic acids with aryl bromides. Optimization will likely be required for specific substrates.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.jp]

- 8. benchchem.com [benchchem.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

Methodological & Application

Application Notes & Protocols: (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Sulfonylphenylboronic Acids

Boronic acids and their derivatives have become indispensable tools in contemporary organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and high yields.[2][3] In the landscape of drug discovery, the ability to rapidly assemble complex molecular architectures is paramount. Boronic acids have been instrumental in this field, contributing to the development of several approved drugs.[4]

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid emerges as a particularly valuable synthetic building block. Its structure strategically combines three key motifs highly sought after in medicinal chemistry:

-

A Phenylboronic Acid: The core reactive group for Suzuki-Miyaura coupling.

-

An Electron-Withdrawing Sulfonamide Group: This feature modulates the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions. The sulfonamide moiety is also a well-established pharmacophore, known to engage in crucial hydrogen bonding interactions with biological targets.[5]

-

A Pyrrolidine Ring: This saturated heterocycle is frequently incorporated into drug candidates to enhance solubility, metabolic stability, and binding affinity.[6]

-

A Fluorine Atom: The presence of fluorine ortho to the boronic acid can significantly alter the molecule's acidity, reactivity, and the pharmacokinetic profile of the final compound.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, covering its properties, handling, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical and Handling Properties

Proper handling and storage are critical to preserving the integrity and reactivity of boronic acids, which can be susceptible to dehydration (forming boroxines) or degradation if stored improperly.[7][8]

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 1704121-54-9 | [9][10] |

| Molecular Formula | C₁₀H₁₃BFNO₄S | [9] |

| Molecular Weight | 273.09 g/mol | [9] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | Typically ≥98% | [9] |

Storage and Handling Protocol

Causality: Boronic acids are sensitive to moisture and heat.[7] Improper storage can lead to the formation of cyclic trimeric anhydrides (boroxines), which can exhibit different reactivity and solubility, leading to inconsistent experimental results. Storage under an inert atmosphere minimizes oxidative degradation.

Protocol Steps:

-

Receiving: Upon receipt, inspect the container for damage.

-

Storage Environment: Store the container in a refrigerator at 2-8°C.[9] The storage area should be dry and well-ventilated.

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.[11]

-

Dispensing: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Handling: Handle the solid in a glove box or under a stream of inert gas. Avoid inhalation of dust and contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Resealing: After dispensing, flush the container with an inert gas before tightly resealing and returning it to refrigerated storage.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura reaction. This building block is particularly useful for introducing the fluorinated pyrrolidinylsulfonylphenyl motif into target molecules, a common strategy in the development of kinase inhibitors and other therapeutics.[12][13]

General Reaction Scheme

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

-

Aryl/Heteroaryl Bromide (1.0 eq)

-

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.02 - 0.05 eq)

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

-

Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.[3]

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS analysis. A typical reaction time is 4-16 hours.

-

Work-up: a. Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Rationale for Component Selection

-

Palladium Catalyst (Pd(dppf)Cl₂): This is a robust and versatile precatalyst. The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) forms a stable and active Pd(0) species in situ, which is effective for a wide range of substrates.[13]

-

Base (Cs₂CO₃ or K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[3] Cesium carbonate is often used for challenging couplings due to its high solubility in organic solvents.[13]

-

Solvent System (Dioxane/Water): The aqueous-organic mixture is crucial. The organic solvent (dioxane) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[14]

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

References

-

Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. Retrieved from [Link]

-

BoronPharm. (n.d.). 4-Fluoro-3-(methanesulfonyl)phenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-((1H-Pyrrol-1-yl)sulfonyl)phenyl)boronic acid. PubChem Compound Summary for CID 44119363. Retrieved from [Link]

-

Gao, C., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors (Basel), 13(10), 13794–13817. Retrieved from [Link]

-

Sperandio, O., et al. (2021). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem, 16(14), 2269-2279. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference, specific URL not applicable for a book chapter).

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(4), 937. Retrieved from [Link]

-

Krystof, V., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11257-11277. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

Cédric, G., et al. (2012). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 77(17), 7680-7687. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Krystof, V., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Retrieved from [Link]

-

Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(24), 5913. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Melnik, M., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(41), 15411-15414. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. laballey.com [laballey.com]

- 8. borax.com [borax.com]

- 9. (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 10. (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | 1704121-54-9 [sigmaaldrich.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

protocol for synthesizing fluorinated biaryl compounds

An Application Guide to Modern Synthetic Protocols for Fluorinated Biaryl Compounds

Abstract

Fluorinated biaryl scaffolds are cornerstones in modern medicinal chemistry, agrochemicals, and materials science. Their unique physicochemical properties, imparted by the fluorine atom, enhance metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these compounds presents unique challenges due to the strong carbon-fluorine bond and the distinct electronic effects of fluorine substituents. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary synthetic strategies for accessing fluorinated biaryl compounds, complete with mechanistic insights, field-proven protocols, and troubleshooting advice.

Strategic Imperatives in Synthesizing Fluorinated Biaryls

The introduction of fluorine into an aromatic system significantly alters its electronic properties, which in turn affects the reactivity of the molecule in common synthetic transformations.[1][2] Established methods often require modification to accommodate these changes. The primary challenge in cross-coupling reactions is typically the activation of C-F bonds or overcoming the electronic deactivation of other positions on the fluorinated ring.

Modern synthetic chemistry offers several powerful solutions, broadly categorized as:

-

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a workhorse in biaryl synthesis, valued for its functional group tolerance and the commercial availability of boronic acid derivatives.[3] For fluorinated substrates, careful selection of ligand and base is paramount to success.

-

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful alternative, often enabling the use of more challenging or cost-effective coupling partners like aryl chlorides and even aryl fluorides under specific conditions.[4] These methods can provide complementary reactivity to palladium systems.

-

Direct C-H Arylation: As a more atom-economical approach, direct C-H arylation avoids the need for pre-functionalized starting materials, forming the biaryl bond by activating a C-H bond on one of the aromatic partners.[5][6]

-

Transition-Metal-Free Approaches: Methods like nucleophilic aromatic substitution (SNAr) can be highly effective for constructing highly fluorinated biaryls where the fluorine atoms activate the ring towards nucleophilic attack.[7][8]

The choice of method depends critically on the available starting materials, the desired substitution pattern, and functional group compatibility.

Caption: Decision workflow for selecting a synthetic strategy.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle and Mechanistic Insight

The Suzuki-Miyaura reaction is one ofthe most versatile methods for C-C bond formation.[3] The catalytic cycle involves three key steps: oxidative addition of a Pd(0) species to an aryl halide, transmetalation of the aryl group from a boron-based reagent, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

When working with fluorinated substrates, the electronic effects of fluorine must be considered. While an Ar-F bond is generally too strong to undergo oxidative addition with standard Pd(0) catalysts, fluorine substituents can influence the reactivity of other C-X (X = Cl, Br, I, OTf) bonds on the same ring. Electron-withdrawing fluorine atoms can make the reductive elimination step more challenging. This is often overcome by using electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) which accelerate this rate-limiting step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl

This protocol is adapted from a procedure reported in ACS Omega for the synthesis of novel fluorinated biaryl compounds.[3] It demonstrates a typical setup for a small-scale Suzuki coupling.

Materials & Equipment:

-

1-Bromo-3,4-difluorobenzene

-

4-(tert-butyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Schlenk flask or microwave vial, magnetic stirrer, condenser

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,4-difluorobenzene (1.0 mmol, 1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of toluene. Add this catalyst solution to the Schlenk flask.

-

Causality Note: Using a phosphine ligand like PPh₃ is crucial. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. The ratio of ligand to palladium is important to maintain an active catalytic species.

-

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask. The biphasic system is common for Suzuki reactions, as the inorganic base is soluble in the aqueous phase while the organic components and catalyst reside in the organic phase.

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure fluorinated biaryl product.

| Substrate 1 | Substrate 2 | Catalyst Loading | Base | Yield (%) | Reference |

| 1-Bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | 2 mol% Pd(OAc)₂ | K₂CO₃ | ~75% | [3] |

| 1-Bromo-3,4-difluorobenzene | (2,5-dimethoxyphenyl)boronic acid | 2 mol% Pd(OAc)₂ | K₂CO₃ | ~81% | [3] |

| 1-Bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | 2 mol% Pd(OAc)₂ | K₂CO₃ | ~79% | [3] |

Nickel-Catalyzed Defluorinative Cross-Coupling

Principle and Mechanistic Insight

Nickel catalysts offer a distinct advantage for activating otherwise inert C-F bonds, particularly in polyfluorinated arenes.[4] This reactivity allows for the synthesis of partially fluorinated biaryls from readily available polyfluoroaromatic feedstocks. The key to this transformation is the ability of low-valent nickel, often supported by N-heterocyclic carbene (NHC) or phosphine ligands, to insert into a C-F bond.

The reaction proceeds via a chemoselective cross-coupling mechanism where a Grignard reagent (Ar-MgX) serves as the nucleophilic partner. The nickel catalyst selectively activates one C-F bond on the polyfluoroarene, undergoes transmetalation with the Grignard reagent, and then reductively eliminates to form the product. The selectivity is often directed by sterics and electronics, favoring reaction at the least hindered or most electronically favorable C-F position. This method provides access to substitution patterns that are difficult to achieve through other means.[4][9]

Protocol: Ni-Catalyzed Synthesis of 2,3,4,5-Tetrafluoro-4'-methylbiphenyl

This protocol is a representative example based on the methodology developed by Love and coworkers for the selective defluorinative arylation of polyfluoroarenes.[4]

Materials & Equipment:

-

Hexafluorobenzene

-

p-tolylmagnesium bromide (1.0 M solution in THF)

-

[Ni(IMes)₂(cod)] (IMes = 1,3-dimesitylimidazol-2-ylidene, cod = 1,5-cyclooctadiene) or a combination of Ni(cod)₂ and IMes·HCl/base

-

Anhydrous 1,4-dioxane

-

Glovebox or Schlenk line for handling air-sensitive reagents

-

Dry glassware

Step-by-Step Methodology:

-

Catalyst Preparation (in a glovebox): To an oven-dried vial, add the nickel precatalyst [Ni(IMes)₂(cod)] (0.05 mmol, 5 mol%).

-

Reagent Addition (in a glovebox): Add hexafluorobenzene (1.0 mmol, 1.0 eq) to the vial, followed by anhydrous 1,4-dioxane (2 mL).

-

Reaction Initiation: While stirring, add the p-tolylmagnesium bromide solution (1.1 mmol, 1.1 eq) dropwise at room temperature.

-

Causality Note: The Grignard reagent serves as both the coupling partner and a reductant for any oxidized nickel species. The choice of an NHC ligand like IMes is critical as its strong σ-donating ability stabilizes the low-valent nickel center and promotes the challenging C-F bond activation.

-

-

Reaction: Seal the vial and stir at room temperature. The reaction is typically rapid, often reaching completion in 1-4 hours. Monitor by GC-MS analysis of a quenched aliquot.

-

Quenching and Workup: Carefully remove the vial from the glovebox and quench the reaction by slowly adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via column chromatography on silica gel to afford the desired partially fluorinated biaryl.

| Polyfluoroarene | Grignard Reagent | Catalyst | Yield (%) | Reference |

| Hexafluorobenzene | PhMgBr | [Ni(IMes)₂(cod)] | 95% | [4] |

| Pentafluorobenzene | 4-MeO-PhMgBr | [Ni(IMes)₂(cod)] | 94% | [4] |

| Octafluorotoluene | PhMgBr | [Ni(IMes)₂(cod)] | 85% | [4] |

Troubleshooting and Key Considerations

-

Low Yield in Suzuki Coupling:

-

Inactive Catalyst: Ensure rigorous exclusion of oxygen. Use freshly degassed solvents.

-

Protodeboronation: The boronic acid can be degraded by the base, especially at high temperatures. Consider using a milder base (e.g., K₃PO₄, CsF) or a boronic ester (pinacol ester) which is more stable.

-

Poor Transmetalation: For electron-deficient fluorinated boronic acids, the transmetalation step can be slow. The addition of fluoride ions (e.g., using CsF as a base) can sometimes accelerate this step.[10]

-

-

Side Reactions in Ni-Catalyzed Coupling:

-

Homocoupling: Grignard reagent homocoupling (Glaser coupling) can occur. This can be minimized by slow addition of the Grignard reagent and maintaining a low reaction temperature.

-

Multiple Defluorinations: If multiple C-F additions are observed, reducing the equivalents of the Grignard reagent or lowering the reaction temperature may improve selectivity.

-

-

General Considerations:

-

Ligand Choice: The performance of both Pd and Ni-catalyzed reactions is highly dependent on the ligand. Screening a small panel of ligands (e.g., phosphines, NHCs) is often a worthwhile investment.

-

Safety: Handle all reagents, especially air-sensitive and pyrophoric ones like Grignard reagents and some catalysts, under an inert atmosphere. Perfluoroaromatic compounds can be volatile and should be handled in a well-ventilated fume hood.

-

Conclusion

The synthesis of fluorinated biaryl compounds has been significantly advanced by modern catalytic methods. Palladium-catalyzed Suzuki-Miyaura couplings remain a reliable and versatile strategy, provided that reaction conditions are optimized to account for the electronic nature of the fluorinated substrates. Concurrently, nickel-catalyzed reactions have opened new avenues for the selective functionalization of C-F bonds, enabling the construction of novel, partially fluorinated biaryls from bulk polyfluorinated chemicals. Furthermore, ongoing developments in C-H arylation continue to push the boundaries of efficiency and atom economy. By understanding the mechanistic principles behind these methods and adhering to rigorous experimental protocols, researchers can confidently and efficiently access the valuable fluorinated biaryl motifs essential for innovation in science and industry.

References

-

Zhou, S., Shi, Y., & Wang, Z. (2016). Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities. Bioorganic & Medicinal Chemistry, 24(10), 2216-2223. [Link]

-

Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications, 57(82), 10736-10739. [Link]

-

Zhang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3485. [Link]

-

Rehman, Z. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(33), 29849–29861. [Link]

-

Wiesenfeldt, M. P., et al. (2021). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Angewandte Chemie International Edition, 60(4), 1937-1941. [Link]

-

Shimizu, M., & Hiyama, T. (2005). Modern synthetic methods for fluorine-substituted target molecules. Angewandte Chemie International Edition, 44(2), 214-231. [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-difluorobiphenyl. PrepChem.com. [Link]

-

Yamaguchi, J., et al. (2013). Biaryl Synthesis through Metal-Catalyzed C-H Arylation. Accounts of Chemical Research, 46(11), 2579-2591. [Link]

-

Carreras, J., et al. (2017). Modern Synthetic Avenues for the Preparation of Functional Fluorophores. Chemistry – A European Journal, 23(10), 2306-2319. [Link]

- U.S. Patent No. US20090177014A1. (2009). Process for preparing 4,4' difluorobenzophenone.

- Chinese Patent No. CN101973869A. (2011). Method for synthesis of flurbiprofen.

-

Li, Y., et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 186-241. [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(4), 321-340. [Link]

-

Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications. [Link]

-

Wang, D.-H., & Wasa, M. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications, 55(10), 1373-1387. [Link]

-

Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Amatore, C., et al. (2006). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 25(8), 1958-1966. [Link]

-

Rzayev, J., et al. (2022). Toolbox for emerging fluorinated groups. Comptes Rendus Chimie, 25(S1), 129-141. [Link]

-

Furuya, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9034–9044. [Link]

- Chinese Patent No. CN114524705A. (2022). Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF from MDPI. [Link]

-

Ghosh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 22(32), 6245-6268. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 4(2), 73-86. [Link]

-

Sahoo, G., et al. (2016). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. ACS Catalysis, 6(3), 1600-1604. [Link]

-

Patterson, T. R. (1950). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette. [Link]

-

Sun, A. D., & Love, J. A. (2011). Nickel-Catalyzed Selective Defluorination to Generate Partially Fluorinated Biaryls. Organic Letters, 13(10), 2750–2753. [Link]

-

Denmark, S. E., & Kallemeyn, J. M. (2006). Fluoride-Promoted Cross-Coupling Reactions of Alkenylsilanols. Elucidation of the Mechanism through Spectroscopic and Kinetic Analysis. Journal of the American Chemical Society, 128(49), 15958–15967. [Link]

-

Furuya, T., et al. (2013). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 17(12), 1481-1499. [Link]

-

Watson, D. A., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2137–2149. [Link]

-

Zhang, J., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17316–17336. [Link]

-

Pearson, D. P., et al. (1999). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Chemical Communications, (18), 1837-1838. [Link]

-

Furuya, T., et al. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(34), 12153–12155. [Link]

-

Semproni, J. R., et al. (2018). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis, 8(8), 7447–7458. [Link]

-

Li, S., et al. (2021). Synthesis of Axially Chiral Biaryls via Pd(II)-Catalysed Direct C(sp2)-H Olefination and Arylation. ChemRxiv. [Link]

-

Amii, H., et al. (2007). ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds. ChemInform, 38(31). [Link]

-

Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing. [Link]

-

Liu, W., et al. (2017). Mild and Efficient Ni-Catalyzed Biaryl Synthesis with Polyfluoroaryl Magnesium Species: Verification of the Arrest State, Uncovering the Hidden Competitive Second Transmetalation and Ligand-Accelerated Highly Selective Monoarylation. ACS Catalysis, 7(10), 7252–7259. [Link]

-

Solubility of Things. (n.d.). 4,4'-Difluorobiphenyl. Solubility of Things. [Link]

Sources

- 1. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Synthesis of Heterocyclic Compounds: A Guide for Drug Discovery and Development

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique structures underpinning the therapeutic effects of a vast array of pharmaceuticals.[1][2] Over 85% of all biologically active compounds feature a heterocyclic ring system, highlighting their importance in drug design and development.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of key heterocyclic scaffolds, focusing on the causality behind experimental choices and providing robust, validated protocols.

The Ubiquity of Heterocycles in Medicine

Heterocyclic compounds are cyclic molecules containing at least one atom other than carbon within their ring structure, most commonly nitrogen, oxygen, or sulfur.[5] This incorporation of heteroatoms imparts specific physicochemical properties, such as polarity, hydrogen bonding capacity, and three-dimensional conformation, which are crucial for molecular recognition and interaction with biological targets.[6] From the purine and pyrimidine bases of DNA to the core structures of antibiotics, anticancer agents, and antivirals, heterocycles are nature's preferred building blocks for biological function.[1][5] Consequently, the ability to efficiently and selectively synthesize diverse heterocyclic structures is a cornerstone of modern drug discovery.

Synthesis of Pyrimidine Scaffolds: The Biginelli Reaction

The pyrimidine ring is a fundamental component of numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and neurological disorders.[7] The Biginelli reaction, a one-pot multicomponent reaction first described in 1891, remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9]

Mechanistic Rationale

The Biginelli reaction proceeds through an acid-catalyzed cascade of bimolecular reactions.[10] Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.

Caption: Proposed mechanism of the Biginelli reaction.

The reaction is initiated by the acid-catalyzed condensation of an aldehyde and urea to form a key acyliminium ion intermediate.[3] This electrophilic species is then attacked by the enol form of a β-ketoester.[3] The resulting open-chain ureide subsequently undergoes intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product.[3][10] The acidic catalyst is crucial for activating the aldehyde carbonyl group and facilitating the dehydration steps.

Protocol: Classical Synthesis of a Dihydropyrimidinone

This protocol describes the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1]

Materials:

-

4-Methoxybenzaldehyde

-

Urea

-

Ethyl acetoacetate

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask, combine 4-methoxybenzaldehyde (2.7 g, 20 mmol), urea (2.4 g, 40 mmol), and ethyl acetoacetate (5.2 g, 40 mmol).[1]

-

Add 50 mL of ethanol and stir the mixture to dissolve the solids.

-

Add a catalytic amount of concentrated HCl (e.g., 5-10 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.

Modern Approaches: Microwave-Assisted Synthesis

Conventional heating methods for the Biginelli reaction often suffer from long reaction times and low yields.[11] Microwave-assisted organic synthesis (MAOS) offers a significant improvement by dramatically reducing reaction times and often increasing yields through efficient and uniform heating.[7][8]

Protocol: Microwave-Assisted Synthesis of a 2-Aminodihydropyrimidine [7]

Materials:

-

Aromatic/Aliphatic Aldehyde (1 mmol)

-

β-Dicarbonyl compound (1.1 mmol)

-

Guanidine hydrochloride (1.5 mmol)

-

Ethanol (2 mL)

Procedure:

-

In a 10 mL microwave reaction vial equipped with a stir bar, combine the aldehyde, β-dicarbonyl compound, and guanidine hydrochloride.

-

Add ethanol as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

After the reaction is complete, cool the vial to room temperature and then place it in an ice bath to induce precipitation.

-

Collect the product by filtration and wash with a small amount of ice-cold ethanol.

| Parameter | Classical Method | Microwave-Assisted Method |

| Reaction Time | 4-6 hours | 10 minutes[7][8] |

| Temperature | Reflux (approx. 78 °C) | 120 °C[7] |

| Typical Yields | Often moderate | 36% to 91%[7] |

| Energy Input | Conventional heating | Dielectric heating |

Synthesis of Indole Scaffolds: The Fischer Indole Synthesis

The indole nucleus is another "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antiviral properties.[12] The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring from an arylhydrazone.[13]

Mechanistic Rationale

The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization.[13] The key steps involve the conversion of an arylhydrazone to its enamine tautomer, followed by a[14][14]-sigmatropic rearrangement, which is the rate-determining step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.

Caption: Key steps in the Fischer Indole Synthesis.

The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂) is critical, as it facilitates both the tautomerization and the key rearrangement step.[13] The reaction typically requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[15]

Protocol: Synthesis of 2-Phenylindole

This two-step protocol outlines the preparation of 2-phenylindole from phenylhydrazine and acetophenone.[6][16]

Step 1: Formation of Acetophenone Phenylhydrazone

-

Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam cone for 1 hour.[16]

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by agitation and then cool the mixture in an ice bath.

-

Collect the acetophenone phenylhydrazone product by filtration and wash with cold ethanol.

Step 2: Fischer Indole Cyclization

-

In a beaker, intimately mix the dried acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).[16]

-

Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will liquefy.

-

After 3-4 minutes, remove the beaker from the bath and continue stirring for another 5 minutes.

-

To prevent solidification into an unmanageable mass, stir in 200 g of clean sand.

-

Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc chloride.

-

Filter the solid (sand and crude product). Boil the solids in 600 mL of 95% ethanol, decolorize with activated carbon (Norit), and filter while hot.

-

Cool the filtrate to room temperature to crystallize the 2-phenylindole. Collect the product by filtration. A typical yield is 72-80%.[16]

Green Chemistry Considerations

Traditional Fischer indole synthesis often employs harsh acids and high temperatures.[17] Modern approaches focus on developing more environmentally benign protocols, such as using solid acid catalysts or mechanochemical (solvent-free) methods, which can reduce waste and energy consumption.[4][18]

Synthesis of Quinoline Scaffolds: The Combes Synthesis

The quinoline scaffold is prevalent in a number of antimalarial drugs, such as chloroquine, and also exhibits a broad range of other biological activities.[19] The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to produce substituted quinolines.[20][21]

Mechanistic Rationale

The Combes synthesis involves the initial condensation of an aniline with a β-diketone to form an enamine intermediate.[21] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, which is the rate-determining step, and subsequent dehydration to form the aromatic quinoline ring.[20][22]

Caption: General workflow for the Combes Quinoline Synthesis.

The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[20] The choice of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), is essential for promoting the cyclization step.[21]

Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol describes a general procedure for the Combes synthesis.

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid

Procedure:

-

Carefully add aniline (0.1 mol) to acetylacetone (0.1 mol) in a round-bottom flask, with cooling if the initial reaction is exothermic.

-

Once the initial reaction subsides, slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the mixture with efficient stirring and cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture, for example, in a water bath at 100 °C, for 15-30 minutes.

-

Pour the hot mixture carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH solution) until the mixture is alkaline. This will precipitate the crude product.

-

Collect the crude 2,4-dimethylquinoline by filtration, steam distillation, or solvent extraction.

-

Purify the product by recrystallization or distillation under reduced pressure.

Troubleshooting:

-

Low Yield: Ensure anhydrous conditions, as water can interfere with the acid catalyst. The use of PPA or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can sometimes be more effective dehydrating agents than sulfuric acid.[20]

-

Charring/Polymerization: This can occur with vigorous heating or highly concentrated acid. Ensure controlled addition of acid and moderate heating.

-

Regioselectivity Issues: With unsymmetrical anilines or β-diketones, a mixture of regioisomers may be formed. The product ratio is influenced by the electronic and steric nature of the substituents.[20]

Conclusion

The synthesis of heterocyclic compounds is a dynamic and essential field within the chemical sciences, directly impacting the development of new medicines. The Biginelli, Fischer, and Combes reactions are foundational methods that, despite their age, continue to be refined and adapted to meet the demands of modern, efficient, and sustainable chemistry. By understanding the underlying mechanisms and mastering these experimental protocols, researchers are well-equipped to design and synthesize the next generation of therapeutic agents. The ongoing evolution of these synthetic strategies, particularly through the adoption of green chemistry principles and enabling technologies like microwave synthesis, promises to accelerate the pace of drug discovery and development.

References

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(7), 1238-1249. [Link]

-

ARKIVOC. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(4), 137-144. [Link]

-

Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. [Link]

-

Slideshare. (n.d.). Preparation of 2-phenylindole. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Beilstein Journal of Organic Chemistry, 16, 1184-1216. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

-

YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

-

Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4367-4375. [Link]

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54129. [Link]

-

Organic Syntheses. (n.d.). 2-phenylindole. [Link]

-

Organic Reactions. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

-

ResearchGate. (2025). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. [Link]

-

Journal of the Korean Chemical Society. (2010). Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society, 54(4), 411-414. [Link]

-

ResearchGate. (2021). Fischer Indole Synthesis. [Link]

-

Journal of Chemical Education. (2020). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 97(12), 4556-4561. [Link]

-

Accounts of Chemical Research. (2001). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 34(1), 16-24. [Link]

-

YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]

-

ResearchGate. (2025). Recent Developments in the Reactivity of the Biginelli Compounds. [Link]

-

YouTube. (2024). 2-phenylindole : Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Biginelli reaction. [Link]

-

Molecules. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3734. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

UniCA IRIS. (2022). Green Chemistry. [Link]

-

Asian Journal of Chemistry. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones and Thiones. Asian Journal of Chemistry, 23(12), 5217-5219. [Link]

-

Scribd. (n.d.). Sintesis de 2-Fenilindol. [Link]

-

The Journal of Organic Chemistry. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 80(24), 12453-12462. [Link]

-

Chem LibreTexts. (n.d.). Hantzsch pyridine synthesis. [Link]

-

ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

-

Journal of Chemical Education. (2012). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education, 89(2), 269-271. [Link]

-

European Journal of Medicinal Chemistry. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. European Journal of Medicinal Chemistry, 178, 51-80. [Link]

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. Preparation of 2-phenylindole | PDF [slideshare.net]

- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 8. studylib.net [studylib.net]

- 9. organicreactions.org [organicreactions.org]

- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. iris.unica.it [iris.unica.it]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 20. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on the Reactivity of (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Welcome to the technical support center for experiments involving (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter, with a specific focus on the critical role of solvents in modulating reactivity and ensuring successful outcomes in cross-coupling reactions.

Introduction

(4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura cross-coupling reactions.[1] Its chemical structure, featuring a fluorine atom and a pyrrolidinylsulfonyl group, presents unique electronic properties that can influence its reactivity. The strong electron-withdrawing nature of the sulfonyl group can impact the stability of the boronic acid and its transmetalation efficiency in the catalytic cycle.[2] This guide will help you navigate these challenges by providing a framework for rational solvent selection and reaction optimization.

Troubleshooting Guides & FAQs

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. What is the likely cause and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura reactions involving this electron-deficient boronic acid can stem from several factors, primarily related to inefficient transmetalation or degradation of the starting material. The choice of solvent plays a pivotal role in addressing these issues.[3][4]

Possible Causes and Troubleshooting Steps:

-

Poor Solubility of the Boronic Acid: (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, like many boronic acids, may have limited solubility in non-polar solvents.[5] If the boronic acid is not fully dissolved, the reaction will be slow and incomplete.

-

Recommendation: Employ a solvent system that ensures the solubility of all reactants. A mixture of a polar aprotic solvent and water is often effective.[6] Common choices include:

-

Dioxane/Water

-

THF/Water

-

DMF/Water

-

Toluene/Water (with a phase-transfer catalyst if necessary)

-

-

-

Inefficient Transmetalation: The transmetalation step in the Suzuki-Miyaura cycle involves the transfer of the aryl group from the boron atom to the palladium center.[7] The rate of this step is highly dependent on the activation of the boronic acid by a base.[8] The solvent can influence the effectiveness of the base.

-

Protodeboronation (Degradation of the Boronic Acid): Electron-deficient aryl boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of the corresponding arene and boric acid.[9] This is a significant pathway for yield loss.

-

Recommendation:

-

Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete.

-

Choice of Base: Use a milder base if possible. Strong bases can accelerate protodeboronation.

-

Anhydrous Conditions (with caution): While aqueous conditions are common, in some cases, strictly anhydrous conditions with a suitable organic-soluble base might be necessary to suppress protodeboronation.[6] However, this can make the transmetalation step less efficient.

-

-

Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids results in the formation of a biaryl product derived from two molecules of the boronic acid. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6]

Possible Causes and Troubleshooting Steps:

-

Inadequate Degassing: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[6]

-

Recommendation: Thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

-

-

Solvent Choice: The solvent can influence the stability of the palladium catalyst and its propensity to participate in side reactions.

-

Recommendation: Solvents that coordinate well with the palladium center can sometimes stabilize the active catalyst and reduce the likelihood of side reactions.[10] However, this is a complex interplay of factors. A good starting point is a well-established solvent system like THF/water or dioxane/water.

-

Question 3: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

Answer:

Slow reaction rates are a common issue, particularly with challenging substrates. Solvent and temperature have a significant impact on reaction kinetics.[11]

Possible Causes and Troubleshooting Steps:

-

Suboptimal Solvent Polarity: The polarity of the solvent can affect the rate of various steps in the catalytic cycle, including oxidative addition and reductive elimination.[3][12]

-

Recommendation: A systematic screening of solvents with varying polarities can be beneficial. Consider moving from less polar solvents like toluene to more polar aprotic solvents like DMF or dioxane. A table summarizing solvent properties is provided below.

-

-

Low Reaction Temperature: While higher temperatures can sometimes lead to decomposition, they are often necessary to drive the reaction to completion in a reasonable timeframe.

-

Recommendation: Gradually increase the reaction temperature, monitoring for the formation of byproducts. The optimal temperature will be a balance between reaction rate and reagent stability.

-

Data Presentation: Solvent Selection Guide for Suzuki-Miyaura Coupling

The following table provides a summary of common solvents and their properties, which can guide your selection for reactions with (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.

| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Use in Suzuki-Miyaura | Considerations for (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid |

| Toluene | 2.4 | 111 | Good for non-polar substrates. | May result in poor solubility of the boronic acid. Often used with a co-solvent. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Very common, good for a wide range of substrates. | Good starting point, often used with water.[4] |

| 1,4-Dioxane | 2.2 | 101 | Widely used, often gives good results. | A reliable choice, frequently used in combination with water. |

| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar, good for dissolving polar substrates. | Can be effective but may require higher temperatures to remove during workup. Can also influence selectivity.[3] |

| Acetonitrile (MeCN) | 37.5 | 82 | Polar, can influence reaction selectivity. | Its coordinating nature can affect the catalyst.[10] |

| Water | 80.1 | 100 | Used as a co-solvent to dissolve bases and activate boronic acids. | Highly recommended as a co-solvent.[6] |

Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for your specific substrates.

-

Reagent Preparation: To a reaction vessel, add (4-Fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.1 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 equivalents).

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., Dioxane/Water 4:1). Degas the mixture thoroughly by bubbling with argon or nitrogen for 20-30 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and the ligand (if required) under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A workflow for troubleshooting low yields.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Kühbeck, D., & Kappe, C. O. (2008). Solvent effects in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Chemistry-A European Journal, 14(36), 11465-11472. [Link]

-

Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5508. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

PubMed. (2017). Solvent Effects in Boronic Acid-Diol Binding. [Link]

-

Chirik Group. (2022, February 15). Transmetalation of Boron reagents. [Link]

-

Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. [Link]

-

ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2011, January 31). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. [Link]

-

Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved January 27, 2026, from [Link]

-

Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Lead Sciences. (n.d.). (4-fluoro-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. d-nb.info [d-nb.info]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chirik.princeton.edu [chirik.princeton.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Boronic Acid Stability & Reaction Optimization Center

Mission Statement: Welcome to the Technical Support Center for Organoboron Chemistry. Boronic acids are workhorses of modern synthesis, yet they are plagued by two primary decomposition pathways: Protodeboronation (hydrolysis of the C-B bond) and Oxidative Hydroxylation (conversion to phenols). This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to rescue your failing cross-couplings.

Part 1: The Diagnostic Hub (Troubleshooting)

Status: Active Experiment Symptom: Low Yield / Byproduct Formation

Use this decision matrix to identify the specific decomposition pathway affecting your reaction.

Figure 1: Diagnostic decision tree for boronic acid decomposition. Identify the byproduct to select the correct rescue protocol.

Frequently Encountered Error Codes

Error Code: PROTO-DE-01 (Protodeboronation)

-

Symptom: You recover the arene where the boron group has been replaced by a hydrogen (Ar-B(OH)₂ → Ar-H).

-

Root Cause: Base-catalyzed hydrolysis. This is most severe in 2-pyridyl , polyfluorinated , and heterocyclic boronic acids. The mechanism often involves the formation of a boronate anion [Ar-B(OH)3]- which is kinetically unstable.

-

Immediate Fix: Switch to Protocol A (Slow Release) or Protocol B (Anhydrous) .

Error Code: OXI-OH-02 (Aerobic Oxidation)

-

Symptom: Formation of the corresponding phenol (Ar-OH).[1][2][3][4]

-

Root Cause: Reaction with atmospheric oxygen or peroxides present in etheral solvents (THF, Dioxane).

-

Immediate Fix: rigorously degas solvents (sparge with Ar for 15 mins) and test solvents for peroxides.

Part 2: The Protocols (Prevention & Rescue)

Protocol A: The "Slow Release" Strategy (For Highly Unstable Substrates)

Best for: 2-Pyridineboronic acids, 2-Furanboronic acids, and substrates that decompose instantly in standard Suzuki conditions.

The Logic: Unstable boronic acids decompose via second-order kinetics dependent on base concentration. By using a MIDA (N-methyliminodiacetic acid) boronate , you protect the boron center. Under the specific conditions below, the active boronic acid is released slowly (hydrolyzed) at a rate that matches the catalytic turnover, keeping the standing concentration of free acid low and minimizing decomposition [1].

Reagents:

-

MIDA-Boronate ester (1.0 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (High activity is crucial)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Dioxane : Water (5:1 ratio)

Step-by-Step:

-

Preparation: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and solid K₃PO₄.

-

Degassing: Seal and purge with Argon x3.

-

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Temperature: Heat to 60°C.

-

Critical Check: Do not exceed 80°C for 2-pyridyl systems unless necessary; higher T accelerates protodeboronation faster than transmetallation.

-

-

Monitoring: Monitor consumption of the Aryl Halide, not the boronate (as the boronate is in excess/reservoir).

Protocol B: The Anhydrous Rescue (For Moisture Sensitive Acids)

Best for: Polyfluorinated aryl boronic acids or when MIDA derivatives are unavailable.

The Logic: Protodeboronation requires a proton source (usually water or a protic solvent). By moving to a strictly anhydrous system with a soluble organic base or an inorganic base that doesn't require water for solubility, you eliminate the pathway for protonolysis [2].

Reagents:

-

Boronic Acid (1.5 equiv)

-

Base: CsF (2.0 equiv) or Anhydrous K₃PO₄ (finely ground)

-

Solvent: Anhydrous Toluene or DMF (Drying agent treated)

-

Additives: 4Å Molecular Sieves (Optional but recommended)

Step-by-Step:

-

Drying: Flame-dry your reaction vessel and cool under Argon.

-

Base Prep: If using K₃PO₄, grind it in a mortar/pestle (glovebox preferred) to increase surface area, as it is sparingly soluble in toluene.

-

Reaction: Combine reagents under inert atmosphere.

-

Execution: Run at the lowest temperature possible (start at 40°C). If conversion is slow, increase T in 10°C increments.

Part 3: Advanced Mechanisms (The "Why")

The Mechanism of Protodeboronation

Understanding how the bond breaks allows you to stop it. The pathway is not linear; it is often pH-dependent with a "danger zone" at neutral-to-mildly basic pH.

Key Insight: For 2-pyridyl boronic acids, decomposition is fastest at pH 7-8 , not pH 12. This is due to a zwitterionic intermediate that facilitates C-B bond cleavage [3].

Data Summary: Stability Half-Lives (t½)

| Substrate Type | pH 7 (Neutral) | pH 10 (Basic) | pH 13 (Strong Base) | Recommendation |

| Phenylboronic acid | Weeks | Days | Hours | Standard Suzuki |